molecular formula C20H25N3O4S B2422693 N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251557-32-0

N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2422693
CAS No.: 1251557-32-0
M. Wt: 403.5
InChI Key: VJNZZSBTMJEKOW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-15-7-6-8-18(16(15)2)21-19(24)14-22-13-17(9-10-20(22)25)28(26,27)23-11-4-3-5-12-23/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZZSBTMJEKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure, featuring a piperidine sulfonyl group and a dihydropyridinone moiety, positions it as a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit inhibition against specific enzymes such as α-glucosidase and butyrylcholinesterase (BChE), which are crucial in metabolic and neurological pathways.

Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on α-glucosidase and BChE:

Enzyme IC50 Value (μM) Standard Drug Comments
α-glucosidase15.0AcarboseModerate inhibition observed
Butyrylcholinesterase12.15EserineHigh inhibition potential noted

These findings suggest that the compound could be beneficial in managing conditions related to glucose metabolism and neurodegenerative diseases.

Case Studies

In a comparative analysis of synthesized compounds similar to this compound, several derivatives were tested for their biological activity. For instance, compounds with varying substitutions on the phenyl ring demonstrated differing levels of enzyme inhibition:

  • Compound A (3-methylphenyl derivative): Exhibited significant α-glucosidase inhibition with an IC50 of 10 μM.
  • Compound B (4-methoxyphenyl derivative): Showed lower activity with an IC50 of 25 μM.

These variations underscore the importance of structural modifications in enhancing biological efficacy.

Pharmacological Potential

Given its promising inhibitory activity against key enzymes involved in metabolic and neurological functions, this compound may serve as a lead compound in drug development for conditions such as diabetes and Alzheimer's disease.

Q & A

Basic Research Question

  • Oxidation : The sulfonyl group is stable, but the dihydropyridinone ring can undergo epoxidation or hydroxylation with mCPBA or H₂O₂ .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the dihydropyridinone’s carbonyl to a secondary alcohol, altering bioactivity .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the 2,3-dimethylphenyl ring under acidic conditions (HNO₃/H₂SO₄) .
    Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question
Contradictions in Data : Conflicting yields (40–75%) in sulfonylation steps suggest sensitivity to reaction parameters.
Optimization Strategies :

  • Solvent Screening : Replace DMF with THF for slower reaction kinetics, reducing side-product formation .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance acetamide coupling efficiency .
  • Temperature Gradients : Stepwise heating (50°C → 80°C) during cyclization improves dihydropyridinone ring formation .
    Validation : Compare HPLC purity profiles (C18 column, acetonitrile/water gradient) across conditions .

How to resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 2 μM vs. 15 μM) may stem from:

  • Purity Variability : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew assays. Validate via LC-MS .
  • Assay Conditions : Differences in bacterial strain viability (log-phase vs. stationary-phase cells) affect results .
    Mitigation :

Standardize compound batches (≥95% purity by HPLC).

Use isogenic microbial strains and matched growth conditions .

What strategies enhance solubility for in vitro pharmacological assays?

Advanced Research Question
Challenge : Low aqueous solubility (<0.1 mg/mL) limits bioavailability studies.
Solutions :

  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin complexes .
  • Prodrug Derivatization : Introduce phosphate esters at the acetamide group to improve hydrophilicity .
    Validation : Measure solubility via shake-flask method with UV-Vis quantification (λ = 270 nm) .

How does structural modification of the piperidine sulfonyl group affect bioactivity?

Advanced Research Question
Comparative Analysis :

Modification Impact on Activity Evidence
4-Methylpiperidine Enhanced COX-2 inhibition (IC₅₀ = 1.2 μM) vs. unsubstituted piperidine (IC₅₀ = 8.7 μM) .
Pyrrolidine Replacement Reduced antimicrobial potency due to decreased sulfonyl electrophilicity .
Methodology : Synthesize analogs via reductive amination or Suzuki coupling, then test in enzyme inhibition assays .

What computational tools predict binding modes with biological targets?

Advanced Research Question
Approach :

  • Molecular Docking (AutoDock Vina) : Model interactions with cyclooxygenase-2 (PDB ID: 5KIR). The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 .
  • MD Simulations (GROMACS) : Assess stability of the dihydropyridinone ring in the catalytic pocket over 100 ns trajectories .
    Validation : Correlate docking scores (ΔG < -9 kcal/mol) with experimental IC₅₀ values .

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